Cas no 1806135-02-3 (2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid)

2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid
-
- Inchi: 1S/C9H9F3N2O4/c10-9(11,12)18-8-4(1-7(16)17)5(2-13)14-3-6(8)15/h3,15H,1-2,13H2,(H,16,17)
- InChI Key: HHDMJECHRYOGQF-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CN=C(CN)C=1CC(=O)O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 300
- Topological Polar Surface Area: 106
- XLogP3: -2.2
2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029093530-1g |
2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid |
1806135-02-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid Related Literature
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
Additional information on 2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid
Recent Advances in the Study of 2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid (CAS: 1806135-02-3)
The compound 2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid (CAS: 1806135-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethoxy and aminomethyl functional groups, exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and neuroprotective applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in preclinical models.
One of the key advancements in the study of this compound is the development of a more efficient synthetic route. Researchers have reported a novel multi-step synthesis protocol that significantly improves yield and purity, addressing previous challenges related to scalability. The optimized method involves a series of reactions, including selective hydroxylation and trifluoromethoxylation, followed by aminomethylation and acetic acid side chain incorporation. This breakthrough has facilitated larger-scale production, enabling more extensive pharmacological evaluations.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid exhibits potent inhibitory effects on key inflammatory mediators, such as TNF-α and IL-6. These findings suggest its potential as a novel anti-inflammatory agent, with possible applications in treating chronic inflammatory diseases. Additionally, preliminary neuroprotective studies indicate that the compound may mitigate oxidative stress and neuronal apoptosis, positioning it as a candidate for neurodegenerative disease research.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate favorable oral bioavailability and a relatively long half-life, which are critical attributes for therapeutic development. However, further optimization may be required to enhance its blood-brain barrier permeability for central nervous system (CNS) applications.
Looking ahead, ongoing research aims to explore the compound's structure-activity relationship (SAR) through systematic modifications of its functional groups. These efforts are expected to yield derivatives with improved efficacy and safety profiles. Furthermore, collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with a focus on its potential as a first-in-class therapeutic agent.
In conclusion, the recent progress in the study of 2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid underscores its significant potential in drug discovery and development. The advancements in synthesis, biological evaluation, and pharmacokinetic characterization provide a solid foundation for future research and clinical translation. As the field continues to evolve, this compound may emerge as a key player in addressing unmet medical needs in inflammation and neurodegeneration.
1806135-02-3 (2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetic acid) Related Products
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 13769-43-2(potassium metavanadate)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)




